Barbituric acid, sodium salt Barbituric acid, sodium salt Barbiturate is a class of drugs characterized as central nervous system (CNS) depressants. Barbiturate compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other barbiturate effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.
Brand Name: Vulcanchem
CAS No.: 4390-16-3
VCID: VC1935126
InChI: InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1
SMILES: C1C(=O)NC(=O)[N-]C1=O.[Na+]
Molecular Formula: C4H3N2NaO3
Molecular Weight: 150.07 g/mol

Barbituric acid, sodium salt

CAS No.: 4390-16-3

Cat. No.: VC1935126

Molecular Formula: C4H3N2NaO3

Molecular Weight: 150.07 g/mol

* For research use only. Not for human or veterinary use.

Barbituric acid, sodium salt - 4390-16-3

Specification

CAS No. 4390-16-3
Molecular Formula C4H3N2NaO3
Molecular Weight 150.07 g/mol
IUPAC Name sodium;2,6-dioxo-5H-pyrimidin-4-olate
Standard InChI InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1
Standard InChI Key MHQHHBYRYFICDV-UHFFFAOYSA-M
SMILES C1C(=O)NC(=O)[N-]C1=O.[Na+]
Canonical SMILES C1C(=O)NC(=O)N=C1[O-].[Na+]

Introduction

Physical and Chemical Properties

Chemical Identity and Structure

Sodium barbiturate is the monosodium salt of barbituric acid, featuring a pyrimidine ring with three carbonyl groups. One of the acidic hydrogens of barbituric acid is replaced by a sodium ion, creating the salt form of the compound .

Table 1. Chemical Identity Information

ParameterInformation
Chemical NameBarbituric acid, sodium salt
SynonymsSodium barbiturate, Monosodium barbiturate, Barbituric acid, monosodium salt, Malonylurea sodium salt
CAS Registry Numbers4390-16-3, 24012-01-9
Molecular FormulaC₄H₃N₂NaO₃
Molecular Weight150.07 g/mol
EC Numbers224-507-3, 245-979-7

Physical Characteristics

Sodium barbiturate appears as a white to light beige powder or bitter crystalline substance with specific physical properties that distinguish it from its parent compound barbituric acid .

Table 2. Physical Properties

PropertyValueReference
Physical StateBitter crystals or powder
ColorWhite to light beige
Melting Point190°C
Density1.418 g/cm³ (at 20°C)
Vapor Pressure0.004 Pa (at 90°C)
Solubility in Water181.6 g/L (at 20°C)
Topological Polar Surface Area64.2 Ų

Chemical Properties

The chemical behavior of sodium barbiturate is influenced by its pyrimidine ring structure and the presence of the sodium ion. The compound exhibits certain distinct chemical properties that determine its reactions and applications .

The α-carbon in the barbituric acid structure has a reactive hydrogen atom, which plays a crucial role in its chemical reactivity . The presence of the sodium ion enhances the compound's solubility in aqueous media compared to the parent barbituric acid .

Synthesis Methods

Traditional Synthesis

The synthesis of sodium barbiturate traditionally involves the preparation of barbituric acid followed by neutralization with sodium hydroxide or another sodium-containing base. The classic method for barbituric acid synthesis was first developed by German chemist Adolf von Baeyer in 1864 .

Table 3. Traditional Synthesis Methods

MethodKey ReactantsConditionsReference
Baeyer's MethodDibromobarbituric acid, Sodium amalgam, Hydrogen iodideReduction reaction
Grimaux Method (1879)Malonic acid, Urea, Phosphorus oxychlorideCondensation reaction
Modern AdaptationDiethyl malonate, Urea, Sodium ethoxideReflux in ethanol followed by acidification

Modern Synthetic Approaches

Contemporary methods for synthesizing sodium barbiturate often employ modifications to improve yield, purity, and efficiency. One notable modern approach uses sodium methoxide as a catalyst .

The patent literature describes a process using diethyl malonate and urea with sodium methoxide as catalyst, where the molar ratio of sodium methoxide to diethyl malonate to urea is optimized at (1.2-1.3):1:(1.24-1.35). This method reportedly achieves product yields above 83% .

For the preparation of 5-phenylbarbituric acid, which can be subsequently converted to its sodium salt, a procedure involves reacting diethyl phenylmalonate with urea in the presence of sodium ethoxide, followed by acidification and isolation of the precipitated product .

Biological and Pharmacological Properties

Mechanism of Action

Sodium barbiturate, like other barbiturates, affects the central nervous system primarily through interaction with the gamma-aminobutyric acid (GABA) receptor system. Barbiturates enhance the inhibitory effects of GABA, leading to their characteristic pharmacological effects .

Pharmacological Effects

The pharmacological profile of sodium barbiturate includes several effects on biological systems, particularly the central nervous system .

Table 4. Pharmacological Effects

EffectDescriptionReference
CNS DepressionDepresses most metabolic processes at high doses
SedationCan cause marked depression, potentially preceded by excitation
Hypnotic EffectMay induce sleep at appropriate dosages
Long DurationClassified as a long-acting barbiturate
Buffer ActivityFunctions as a biological buffer in laboratory settings

Toxicological Profile

Sodium barbiturate presents significant toxicological concerns that warrant careful handling and controlled use .

Table 5. Toxicological Profile

Toxic EffectDescriptionReference
Acute ToxicityPoison by ingestion, subcutaneous, intravenous, and intraperitoneal routes
Severe Overdose EffectsLarge doses cause marked depression, prolonged coma, and death
TeratogenicityExperimental teratogenic and reproductive effects reported
CarcinogenicityQuestionable carcinogen with experimental tumorigenic and neoplastigenic data
MutagenicityMutation data reported
Dependency PotentialDescribed as a "truly habit-forming drug"
Allergic ReactionsAllergic skin reactions may occur on contact

Applications and Uses

Research Applications

Sodium barbiturate has several applications in research settings due to its chemical properties and biological activities .

Table 6. Research Applications

ApplicationDescriptionReference
Biological BufferUsed as a buffer in biochemical experiments
Enzyme StudiesUsed in research related to enzyme inhibition
Pharmacological ResearchModel compound for studying sedative effects
Complexation StudiesForms complexes with various metals for biological activity research

Pharmaceutical and Medicinal Applications

While modern medicine has largely replaced barbiturates with safer alternatives, sodium barbiturate and related compounds have historical and ongoing relevance in pharmaceutical research .

The barbiturate family, to which sodium barbiturate belongs, has been extensively used as sedatives, hypnotics, anesthetics, and anticonvulsants . Contemporary research explores potential applications in novel therapeutic areas, including as:

  • Antimicrobial agents - Some metal complexes of sodium barbiturate have shown promising activity against bacterial and fungal species

  • Enzyme inhibitors - Derivatives of barbituric acid have been investigated as enzyme inhibitors, particularly for urease and xanthine oxidase

Synthetic Derivatives and Complex Formation

Metal Complexes of Sodium Barbiturate

Sodium barbiturate forms complexes with various transition metals, which have been investigated for enhanced biological activities .

Barakat et al. reported the synthesis of cobalt complexes of barbituric acid-based ligands, while Yilmaz et al. created copper(II) complexes of 5,5-diethylbarbiturate that were characterized using chemical, spectroscopic, and thermal techniques .

Table 7. Metal Complexes of Barbiturates

MetalComplex TypeBiological ActivityReference
Ni(II)Coordination complexAntimicrobial activity
Pd(II)Coordination complexEnhanced antimicrobial effect compared to free ligand
Pt(II)Coordination complexPromising biological activity against bacterial and fungal species
Cu(II)5,5-diethylbarbiturate complexesVarious biological activities

Chemical Modifications and Derivatives

Chemical modifications to the barbituric acid structure yield derivatives with altered properties and activities .

Thiobarbituric acid derivatives synthesized by condensation reactions have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . Bis-thiobarbiturates have demonstrated excellent ability to inhibit xanthine oxidase, with some compounds showing ten-fold better inhibition than the reference drug allopurinol .

AspectGuidelinesReference
ClassificationPoison; causes marked depression, prolonged coma, and death
Exposure RiskTeratogen; questionable carcinogen; tumorigen; neoplastigen; mutagen
StorageStore below +30°C
FlammabilityCombustible; when heated to decomposition emits toxic fumes of NO and Na₂O
Protective MeasuresAvoid contact with skin; use appropriate laboratory safety equipment

Purification Methods

For laboratory and research applications, high-purity sodium barbiturate can be obtained through specific purification procedures .

Crystallization from water (3mL/g) by adding an equal volume of ethanol and cooling to 5°C has been reported as an effective purification method. The product should be dried under vacuum over P₂O₅ .

Recent Research and Future Perspectives

Contemporary research on sodium barbiturate and related compounds focuses on novel applications beyond their traditional uses as central nervous system depressants .

Promising areas of current research include:

  • Development of metal complexes with enhanced antimicrobial activities

  • Investigation of enzyme inhibition properties, particularly against xanthine oxidase

  • Exploration of antioxidant capabilities of barbiturate derivatives

  • Design of barbituric acid hybrid molecules combining structural features with other pharmacologically active compounds

These research directions may lead to new applications for sodium barbiturate and its derivatives in medicine and other fields, leveraging the well-established chemistry of these compounds while addressing their historical safety concerns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator